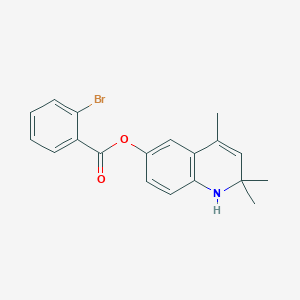
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a cyclopropane ring, dichloroethenyl, and dichlorophenyl groups, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloroethenyl and dichlorophenyl groups. Common synthetic routes include:
Farks Method (Diazoacetate Method): This method involves the condensation of isobutylene and chloroacetaldehyde under AlCl3 catalysis, followed by acetylation, zinc powder reduction, and acid-catalyzed isomerization to obtain conjugated diene.
002$S Phase Model Method: This method involves the condensation of 2-methylbutene alcohol with methyl orthoacetate in the presence of acidic catalysts, followed by polyaddition with carbon tetrachloride and cyclization to form the desired compound.
Sagami-Curalay Method: This method involves the isomerization of enol produced by isobutylene and chloroacetaldehyde, followed by condensation with trimethyl orthoacetate and cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The choice of method depends on factors such as yield, cost, and availability of reagents.
化学反应分析
Types of Reactions
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor function and signaling pathways.
Disrupting Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.
相似化合物的比较
Similar Compounds
Ethyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate: Shares a similar cyclopropane structure but differs in the ester functional group.
Cyclopropanecarboxylic acid derivatives: Compounds with variations in the substituents on the cyclopropane ring.
Uniqueness
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its specific combination of dichloroethenyl and dichlorophenyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H13Cl4NO |
|---|---|
分子量 |
353.1g/mol |
IUPAC 名称 |
3-(2,2-dichloroethenyl)-N-(2,3-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H13Cl4NO/c1-14(2)7(6-10(16)17)11(14)13(20)19-9-5-3-4-8(15)12(9)18/h3-7,11H,1-2H3,(H,19,20) |
InChI 键 |
GDPJQCPHIWOVLO-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C=C(Cl)Cl)C |
规范 SMILES |
CC1(C(C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


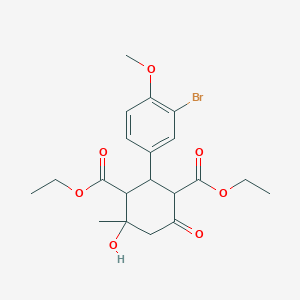
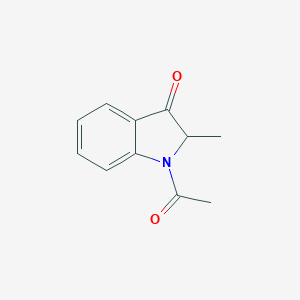
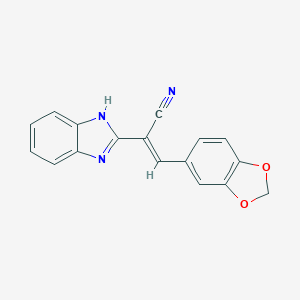
![4-amino-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-2(1H)-thione](/img/structure/B414940.png)
![N-[3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B414941.png)
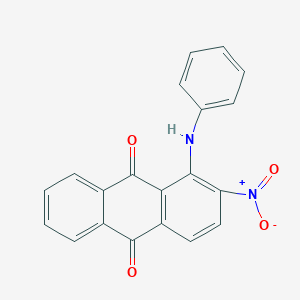
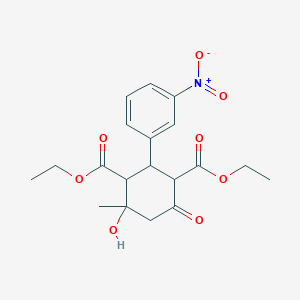
![1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B414950.png)
![4,11-diphenyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B414953.png)
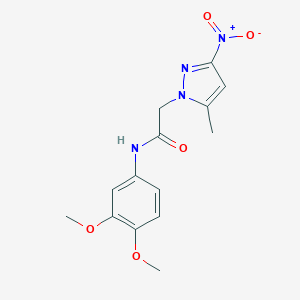
![4,11-bis(2-methoxyphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B414956.png)
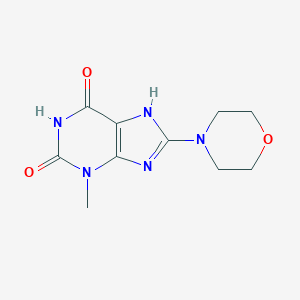
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B414959.png)
